molecular formula C10H11ClO3S B1447085 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride CAS No. 1566745-97-8

2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

Cat. No. B1447085
M. Wt: 246.71 g/mol
InChI Key: IOFOJEUHYMIOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1566745-97-8 . Its IUPAC name is the same as its common name . The molecular weight of this compound is 246.71 .


Molecular Structure Analysis

The InChI code for “2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride” is 1S/C10H11ClO3S/c1-14-9-4-7-2-3-10 (15 (11,12)13)6-8 (7)5-9/h2-3,6,9H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride serves as a versatile chemical in various synthesis processes and chemical reactions. It is used in regioselective synthesis, forming functionalized compounds like 3,5-diketoesters and 2,4-diketosulfones, which are crucial in developing pharmaceuticals and other organic compounds (Rahn et al., 2008). Additionally, it participates in the Davis-Beirut reaction, facilitating the creation of diverse N(1),N(2)-disubstituted-1H-indazolones, significant in medicinal chemistry for drug design and development (Conrad et al., 2011).

Chemiluminescence Studies

This compound also plays a role in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. It contributes to base-induced chemiluminescence studies, an area critical in analytical chemistry for detecting and measuring substances (Watanabe et al., 2010).

Process Optimization

In industrial chemistry, 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride is used to optimize various chemical processes. For instance, it aids in improving the yield of multi-step chemical reactions, making the production of intermediates like methyl 2-methoxy-5-aminosulfonyl benzoate more efficient, a critical aspect in the manufacture of pharmaceuticals like sulpiride (Xu et al., 2018).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-14-9-4-7-2-3-10(15(11,12)13)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFOJEUHYMIOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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